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Cat. No.: B1218428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Tocophersolan, also known as Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000

succinate), is a water-soluble derivative of natural vitamin E. It is widely utilized in

pharmaceutical formulations as a solubilizer, emulsifier, and bioavailability enhancer. This

technical guide provides a comprehensive overview of the biocompatibility and safety profile of

Tocophersolan, drawing from preclinical and clinical data. The information is presented to aid

researchers, scientists, and drug development professionals in evaluating its suitability for

various applications. This guide summarizes key safety data in structured tables, outlines

detailed experimental methodologies for biocompatibility assessment, and provides visual

representations of relevant signaling pathways.

Physicochemical Properties
Tocophersolan is an amphiphilic molecule with a hydrophilic polyethylene glycol (PEG) 1000

head and a lipophilic vitamin E tail. This structure allows it to form micelles in aqueous

solutions, encapsulating poorly water-soluble compounds and enhancing their delivery.

Preclinical and Clinical Safety Profile
Tocophersolan has been extensively studied for its safety and is considered a safe

pharmaceutical excipient by regulatory agencies such as the U.S. Food and Drug
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Administration (FDA), which has granted it Generally Recognized as Safe (GRAS) status.[1][2]

The European Food Safety Authority (EFSA) has also concluded that the use of Vitamin E

TPGS as a food additive does not raise a safety concern at the proposed use and use levels.

[3]

Acute Toxicity
The acute oral toxicity of Tocophersolan is low.

Parameter Value Species Reference

LD50 (Oral) >7 g/kg Rat [4]

Subchronic and Chronic Toxicity
Subchronic and chronic toxicity studies have demonstrated a high No-Observed-Adverse-Effect

Level (NOAEL).

Study Duration NOAEL Species Key Findings Reference

Subchronic
1000 mg/kg

bw/day
Rat, Dog

No treatment-

related adverse

effects observed.

[5]

One-generation

reproductive

toxicity

1000 mg/kg

bw/day
Rat

No adverse

effects on

reproductive and

developmental

parameters.

[3]

Developmental

toxicity

1000 mg/kg

bw/day
Rat, Rabbit

No adverse

effects on

reproductive and

developmental

parameters.

[3]

Genotoxicity and Carcinogenicity
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Tocophersolan has not been found to be genotoxic.[5]

Biocompatibility Assessment
A comprehensive assessment of biocompatibility is crucial for any excipient intended for

pharmaceutical use. Key in vitro assays for evaluating the biocompatibility of Tocophersolan
include cytotoxicity and hemolysis assays.

In Vitro Cytotoxicity
Cytotoxicity studies are essential to determine the concentration at which a substance may

become toxic to cells. The half-maximal inhibitory concentration (IC50) is a common metric

used to quantify cytotoxicity. While specific IC50 values for Tocophersolan on a wide range of

normal human cell lines are not readily available in the public domain, studies on its core

component, α-tocopherol, provide some insights. For instance, α-tocopherol was not found to

be cytotoxic in any of the cell types tested in one study.[6] Another study on human skin

fibroblasts showed that dl-alpha-tocopherol at concentrations of 10-1000 µg/ml increased the

dose of UVB radiation required to cause cell death, suggesting a protective effect.[7]

Cell Line Compound IC50 Reference

Mouse Macrophages delta-tocopherol 40 µM [6]

Human Hepatocytes delta-tocopherol >90 µM (refractory) [6]

Bovine Endothelial

Cells
delta-tocopherol >90 µM (refractory) [6]

Human Prostate

Cancer (DU145)
γ-Tocotrienol 17.0 ± 1.0 µM [8]

Human Prostate

Cancer (DU145)

α-Tocopheryl ether

acetate
45.0 ± 2.3 µM [8]

Note: The table includes data for related vitamin E compounds as direct, comprehensive IC50

data for Tocophersolan on a variety of cell lines is limited in the available literature.

Hemolytic Potential
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The hemolytic potential of an excipient is its ability to damage red blood cells, leading to the

release of hemoglobin. A study on berberine chloride nanoparticles surface-modified with 1%

w/v Vitamin E TPGS found the formulation to be compatible for systemic use based on

hemolysis and LDH assays, indicating that Tocophersolan at this concentration is safe.[9]

Although a detailed concentration-dependent hemolysis profile is not available, it has been

noted that TPGS can cause hemolysis at concentrations greater than 100 µM.[10]

Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the

yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to

the number of viable cells.

Detailed Methodology:

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate

for 24 hours to allow for cell attachment.

Treatment: Treat the cells with various concentrations of Tocophersolan (e.g., ranging from

1-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[5] Include untreated cells as a

negative control and a known cytotoxic agent as a positive control.

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 4 hours.[11]

Formazan Solubilization: Carefully remove the supernatant and add 200 µL of dimethyl

sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The

IC50 value can be determined by plotting cell viability against the logarithm of the

Tocophersolan concentration.
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MTT Assay Experimental Workflow

LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity by

measuring plasma membrane integrity.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon

cell lysis or membrane damage. The amount of LDH released is proportional to the number of

damaged cells.

Detailed Methodology:

Cell Culture and Treatment: Culture cells and treat them with varying concentrations of

Tocophersolan as described in the MTT assay protocol.

Supernatant Collection: After the treatment period, centrifuge the plate to pellet any detached

cells and carefully collect the supernatant.

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction

mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes),

protected from light.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm)

using a microplate reader.
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Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release

control (cells lysed with a detergent) and a spontaneous LDH release control (untreated

cells).

Cell Culture & Treatment Sample Preparation LDH Assay

Culture & Treat Cells Collect SupernatantCell Lysis Add Reaction Mix Incubate Measure Absorbance

Click to download full resolution via product page

LDH Assay Experimental Workflow

Hemolysis Assay
This assay evaluates the compatibility of a substance with red blood cells (RBCs).

Principle: The release of hemoglobin from damaged RBCs is measured spectrophotometrically.

Detailed Methodology:

Blood Collection and Preparation: Obtain fresh whole blood and centrifuge to separate the

RBCs. Wash the RBCs multiple times with a buffered saline solution (e.g., PBS).

Treatment: Prepare a suspension of washed RBCs. Incubate the RBC suspension with

various concentrations of Tocophersolan. Include a negative control (RBCs in saline) and a

positive control (RBCs in a lysing agent like Triton X-100).

Incubation: Incubate the samples at 37°C for a defined period (e.g., 1-4 hours).

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

Absorbance Measurement: Transfer the supernatant to a new plate and measure the

absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
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Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the

positive control (100% hemolysis) and negative control (0% hemolysis).

Prepare Red Blood Cell Suspension

Incubate with Tocophersolan
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Collect Supernatant

Measure Hemoglobin Absorbance

Click to download full resolution via product page

Hemolysis Assay Experimental Workflow

Signaling Pathways Modulated by Tocophersolan
Tocophersolan and its active component, α-tocopherol, have been shown to modulate several

key cellular signaling pathways.

Inhibition of P-glycoprotein (P-gp)
Tocophersolan is a well-known inhibitor of the P-glycoprotein (P-gp) efflux pump, which is a

major contributor to multidrug resistance in cancer cells. The proposed mechanism involves the

inhibition of P-gp's ATPase activity, which is essential for its function.[12][13] This inhibition is

not competitive, suggesting an allosteric modulation of the pump.[7]
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Mechanism of P-glycoprotein Inhibition by Tocophersolan

Induction of Apoptosis
Tocophersolan has been shown to induce apoptosis (programmed cell death) in cancer cells,

often through the generation of reactive oxygen species (ROS). This can lead to mitochondrial

dysfunction, a decrease in the mitochondrial membrane potential, and the activation of

apoptotic signaling cascades.[9] Studies have shown that Tocophersolan can downregulate

anti-apoptotic proteins like Bcl-2 and Survivin.[13]
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Apoptosis Induction Pathway by Tocophersolan

Modulation of Protein Kinase C (PKC) and NF-κB
Signaling
The α-tocopherol component of Tocophersolan can modulate signaling pathways involved in

inflammation and cell proliferation, such as the Protein Kinase C (PKC) and Nuclear Factor-

kappa B (NF-κB) pathways. α-tocopherol has been shown to inhibit PKC activity, which can

affect cell growth and differentiation.[14][15] It can also attenuate NF-κB activation, a key

regulator of inflammatory responses.[15][16]
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Modulation of PKC and NF-κB Pathways by α-Tocopherol

Conclusion
Tocophersolan exhibits a favorable biocompatibility and safety profile, supported by extensive

preclinical and clinical data. Its low toxicity, coupled with its functional properties as a

pharmaceutical excipient, makes it a valuable tool in drug development. The provided data and

experimental outlines can serve as a foundational guide for researchers and scientists in their

assessment and application of Tocophersolan. Further studies focusing on concentration-

dependent effects on a wider range of normal human cell lines would provide an even more

comprehensive understanding of its biocompatibility.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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